molecular formula C17H15ClN4O2S B15073542 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B15073542
M. Wt: 374.8 g/mol
InChI Key: WKAJIZDHOJELGM-UHFFFAOYSA-N
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Description

The compound 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a complex organic molecule that features a pyrimidinone core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 2-chloropyridine, 6-methylpyridine, and various reagents to introduce the methylthio and pyrimidinone functionalities. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the 2-chloropyridin-4-yl group.

    Oxidation and reduction reactions: to modify the pyridine rings.

    Cyclization reactions: to form the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridine rings can be reduced to piperidine derivatives.

    Substitution: The chlorine atom in the 2-chloropyridin-4-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and sulfones: from oxidation reactions.

    Piperidine derivatives: from reduction reactions.

    Substituted pyridines: from nucleophilic substitution reactions.

Scientific Research Applications

5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyridin-4-yl derivatives: Compounds with similar pyridine substitution patterns.

    Methylthio-pyrimidinones: Compounds with similar core structures but different substituents.

Uniqueness

5-(5-((2-chloropyridin-4-yl)oxy)-6-methylpyridin-2-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

5-[5-(2-chloropyridin-4-yl)oxy-6-methylpyridin-2-yl]-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C17H15ClN4O2S/c1-10-14(24-11-6-7-19-15(18)8-11)5-4-13(21-10)12-9-20-17(25-3)22(2)16(12)23/h4-9H,1-3H3

InChI Key

WKAJIZDHOJELGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)SC)OC3=CC(=NC=C3)Cl

Origin of Product

United States

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